
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide, also known as CXB, is a chemical compound that has been extensively studied for its potential use in scientific research. CXB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell death pathways. In
Mécanisme D'action
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair and cell death pathways. When DNA is damaged, PARP is activated to repair the damage. However, if the damage is too severe, PARP can trigger cell death pathways. By inhibiting PARP, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide can prevent the repair of damaged DNA and trigger cell death pathways, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide can induce DNA damage, inhibit DNA repair, and trigger cell death pathways. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. In animal models, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to reduce infarct size in stroke models and improve cardiac function in myocardial infarction models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide in lab experiments is its potency and specificity as a PARP inhibitor. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to be more potent than other PARP inhibitors such as olaparib and rucaparib. However, one of the limitations of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide. One area of research is the development of more soluble forms of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide that can be used in a wider range of experiments. Another area of research is the development of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide derivatives with improved potency and specificity as PARP inhibitors. Finally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide could be studied for its potential use in combination therapies with other cancer treatments such as chemotherapy and radiation therapy.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide involves the condensation of 3-nitrobenzoyl chloride with N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)amine in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain pure N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. PARP inhibitors such as N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide have been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has also been studied for its potential use in treating other diseases such as stroke, myocardial infarction, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-10-11-17-13-19(23(28)25-22(17)12-16)15-26(20-7-3-2-4-8-20)24(29)18-6-5-9-21(14-18)27(30)31/h5-6,9-14,20H,2-4,7-8,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTINXKGBPLQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


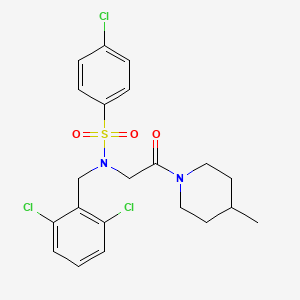
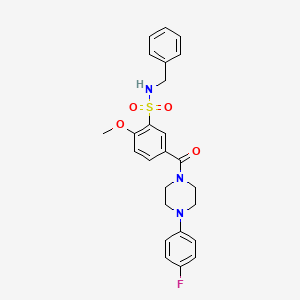




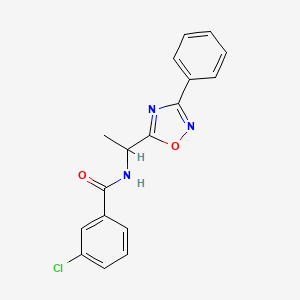
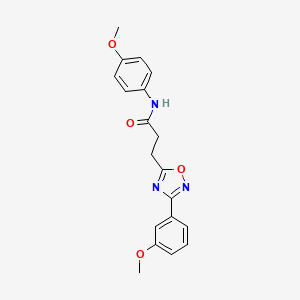


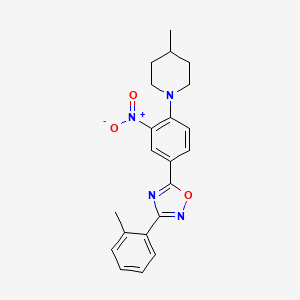
![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)
